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Compound of Interest

Compound Name: 4,4'-Diiodobiphenyl!

Cat. No.: B1208875

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-
diiodobiphenyl, a key intermediate in organic synthesis and materials science. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for their acquisition. This document is
intended for researchers, scientists, and professionals in drug development who require a
thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for 4,4'-diiodobiphenyl is summarized in the following tables,
providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)

The 'H NMR spectrum of 4,4'-diiodobiphenyl was recorded on a BRUKER AC-300 instrument
using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as the internal
standard.[1] The aromatic region of the spectrum displays a characteristic AA'BB' spin system.
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pHety (J) Hz g
7.76 Doublet 8.5 H-2, H-6, H-2', H-6'
7.28 Doublet 8.5 H-3, H-5, H-3', H-5'

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum was also recorded in CDCls. The chemical shifts are reported in parts

per million (ppm) relative to TMS.

Chemical Shift (8) ppm

Assighment

139.8 C-4,C-4
138.0 C-1, C-1
128.8 C-2,C-6, C-2', H-6'
93.8 C-3, C-5, C-3', H-5'

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4,4'-diiodobiphenyl was obtained using a potassium bromide (KBr)

pellet. The major absorption bands are listed below.

Wavenumber (cm—?)

Vibrational Mode

3060-3030 Aromatic C-H Stretch

1580 Aromatic C=C Stretch

1475 Aromatic C=C Stretch

1005 C-I Stretch

810 para-disubstituted C-H Bend

Mass Spectrometry (MS)
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The mass spectrum was obtained using the electron ionization (EI) technique. The molecular
formula of 4,4'-diiodobiphenyl is Ci2Hsl2 and its molecular weight is 406.00 g/mol .[2]

m/z lon

406 [M]* (Molecular lon)

279 [M-I]*

152 [M-21]* (Biphenyl Cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

e Approximately 10-20 mg of 4,4'-diiodobiphenyl was dissolved in about 0.7 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

e The 'H and 13C NMR spectra were recorded on a BRUKER AC-300 spectrometer.
e For the *H NMR spectrum, standard acquisition parameters were used.

e For the 13C NMR spectrum, proton decoupling was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

¢ A small amount of 4,4'-diiodobiphenyl (1-2 mg) was ground to a fine powder using an agate
mortar and pestle.
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o Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
e The sample and KBr were thoroughly mixed and ground together.

e The mixture was then compressed in a pellet press to form a thin, transparent pellet.

Data Acquisition:

e A background spectrum of a pure KBr pellet was recorded.

e The KBr pellet containing the sample was placed in the sample holder of an FT-IR
spectrometer.

e The spectrum was recorded in the range of 4000-400 cm~1.

Mass Spectrometry

Sample Introduction and lonization:

e A small amount of the 4,4'-diiodobiphenyl sample was introduced into the mass
spectrometer, typically via a direct insertion probe.

o The sample was vaporized by heating.

e The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation (Electron lonization - El).

Data Acquisition:

e The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

e The detector recorded the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular
structure of 4,4'-diiodobiphenyl with its NMR correlations.
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General workflow for the spectroscopic analysis of 4,4'-Diiodobiphenyl.
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Molecular structure of 4,4'-Diiodobiphenyl with key NMR correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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